Unii-9uku035ZD1
Description
UNII-9UKU035ZD1 (CAS 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms a unique bicyclic structure combining pyrrole and triazine moieties with chlorine substituents . Key properties include:
- Boiling Point: Not explicitly reported, but computational models suggest moderate volatility due to its planar aromatic system.
- Hydrogen Bonding: Two hydrogen bond acceptors and one donor, influencing solubility and reactivity.
The compound is synthesized via nucleophilic substitution reactions, such as coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine and KI in DMF .
Properties
CAS No. |
191788-37-1 |
|---|---|
Molecular Formula |
C42H48Cl2N6O8S3 |
Molecular Weight |
932 g/mol |
IUPAC Name |
[3-[[5-[6-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyl]-1H-benzimidazol-2-yl]-1-methylpyrrol-3-yl]amino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H32Cl2N6O2S.2C7H8O3S/c1-35-18-21(31-26(37)10-15-39(2)3)17-25(35)27-33-23-9-4-19(16-24(23)34-27)28(38)32-20-5-7-22(8-6-20)36(13-11-29)14-12-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-9,16-18H,10-15H2,1-3H3,(H2-,31,32,33,34,37,38);2*2-5H,1H3,(H,8,9,10) |
InChI Key |
FGDAMRJAQQORJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl)NC(=O)CC[S+](C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl)NC(=O)CC[S+](C)C |
Synonyms |
MS 247 MS-247 MS247 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
UNII-9UKU035ZD1 belongs to the pyrrolotriazine class, which is notable for its applications in medicinal chemistry (e.g., kinase inhibitors). Below is a comparative analysis with two structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Contrasts :
Structural Complexity :
- This compound has a simpler bicyclic framework compared to the isopropyl-substituted analog, which may reduce steric hindrance in binding interactions.
- The methyl group in 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine enhances metabolic stability but reduces polarity .
Functional Applications :
- This compound’s dichloro-triazine core is associated with kinase inhibition, whereas the pyrazolopyridine derivative shows broader antiviral activity .
Synthetic Accessibility :
- This compound has a higher synthetic accessibility score (3.38/5) than the isopropyl analog (2.90/5), making it more feasible for large-scale production .
Comparative Analysis of Reactivity and Hazards
Functional Implications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
